4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine
Description
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,4-diamine |
InChI |
InChI=1S/C7H11N3S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h4H,1-3,8H2,(H2,9,10) |
InChI Key |
SQZLNUUHMZTQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)N)N |
Origin of Product |
United States |
Preparation Methods
Overview
The classical approach involves initial bromination of a cyclohexanone derivative, followed by thiourea-mediated cyclization, and subsequent reduction to yield the desired diamine. This method is well-documented in patent literature and laboratory research, emphasizing discrete reaction steps with specific conditions.
Process Description
Step 1: Bromination of 4-acetamido-cyclohexanone
Step 2: Cyclization with Thiourea
- The brominated intermediate reacts with thiourea, often in aqueous medium, at elevated temperatures (around 80°C).
- This step forms the benzothiazole ring, yielding 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole-dihydrobromide.
Step 3: Acidic Hydrolysis and Reduction
Process Parameters and Conditions
| Step | Reagents | Temperature | Duration | Notes |
|---|---|---|---|---|
| Bromination | Bromine, 4-acetamido-cyclohexanone | 25°C–75°C | Until color change | Dropwise addition, monitored visually |
| Cyclization | Thiourea | ~80°C | Several hours | Facilitates ring closure |
| Reflux in HBr | Hydrobromic acid | Reflux (~100°C) | Several hours | Reflux conditions for ring formation and amino group introduction |
| Crystallization | Methanol | Room temperature | N/A | For purification |
Advantages and Limitations
- Advantages: Well-understood, reproducible, scalable.
- Limitations: Multiple isolation steps, longer processing time, potential yield loss at each step, higher solvent consumption, and environmental concerns due to reagent waste.
One-Pot Continuous Synthesis via Bromination and Cyclization
Innovation in Process
Recent advancements have focused on consolidating multiple steps into a single reaction vessel, reducing processing time and improving yields. This approach is exemplified by patent WO2004041797A1, which describes a continuous process for synthesizing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole from 4-acetamido-cyclohexanone.
Key Features
- Single Vessel Operation: All reaction steps—bromination, cyclization, and reduction—are performed sequentially without isolating intermediates.
- In-situ Oxidation: An optional oxidation step converts 4-acetamido-cyclohexanol to 4-acetamido-cyclohexanone, streamlining the process.
- Reaction Conditions:
- Bromine is added dropwise at 25°C–40°C.
- The mixture is heated to 45°C–80°C for bromination.
- Reflux conditions (around 80°C) facilitate ring closure.
- Neutralization with NaOH occurs directly in the vessel, followed by crystallization.
Process Parameters
| Step | Reagents | Temperature | Duration | Notes |
|---|---|---|---|---|
| Bromination | Bromine, 4-acetamido-cyclohexanone | 25°C–40°C | Several hours | Dropwise addition, monitored visually |
| Cyclization | In situ | 80°C | Reflux | Continuous operation, no intermediate isolation |
| Neutralization | NaOH | 10°C–20°C | N/A | Crystallization of product |
| Oxidation (optional) | Jones reagent, KMnO₄ | Variable | As needed | Converts alcohol to ketone, integrated into process |
Advantages and Limitations
- Advantages: Reduced process time, fewer isolation steps, higher overall yield, lower solvent use, environmentally friendlier.
- Limitations: Requires precise control of reaction conditions, suitable for scale-up with appropriate reactor design.
Alternative Synthetic Routes Using Chiral Resolution and Derivatization
Chirally Pure Synthesis
Patents such as EP2137171A2 describe methods for preparing enantiomerically pure benzothiazole diamines, including THBTD derivatives. These methods involve:
- Asymmetric synthesis or chiral resolution using chiral chromatography.
- Alkylation of the benzothiazole diamine with alkyl halides under basic conditions.
- Purification via chiral chromatography to obtain enantiomerically pure compounds.
Process Highlights
- Chiral Resolution: Employs chiral stationary phases (e.g., Chiralpak AD) for enantiomer separation.
- Reaction Conditions:
- Alkylation typically performed in polar organic solvents like acetonitrile.
- Base such as N-ethyl-N,N-diisopropylamine (DIPEA) facilitates nucleophilic substitution.
- Reaction temperatures around 76°C for several hours.
| Operation | Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation | N-ethyl-N,N-diisopropylamine, water, acetonitrile | ~88% | Conducted at 76°C for 6 hours |
| Chiral Resolution | Chiral chromatography | >99% purity | Enantiomeric excess determination |
Advantages and Limitations
- Advantages: Access to enantiomerically pure compounds, high purity.
- Limitations: Additional steps for resolution, increased complexity, and cost.
Summary of Comparative Data
| Method | Process Type | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional Multi-step | Discrete steps | Bromine, thiourea, HBr | Variable (~54–88%) | Well-established, scalable | Time-consuming, multiple isolations |
| One-Pot Continuous | Integrated process | Bromine, oxidants, base | Up to 88.2% | Faster, higher yield, eco-friendly | Requires precise control |
| Chirally Resolved Synthesis | Enantioselective | Chiral chromatography, alkyl halides | >99% purity | Enantiomerically pure | Costly, complex |
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino groups at positions 2 and 4 can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
While the search results do not directly detail the applications of "4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine," they do provide information regarding its properties, related compounds, and potential uses of benzothiazole derivatives, which can be helpful in understanding its possible applications.
Chemical Information
4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine has the molecular formula . Key identifiers include its SMILES string (C1CC(C2=C(C1)SC(=N2)N)N) and InChI key (SQZLNUUHMZTQKE-UHFFFAOYSA-N) . The PubChem CID for this compound is 21941934 .
Safety and Hazards
The compound is classified with the following GHS hazard statements:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Potential Applications and Related Research
While specific applications for 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine are not detailed in the search results, related research on benzothiazole derivatives suggests potential applications :
- Anti-HBV Activity: Research into novel series of imidazo[4,5-b]pyridines with 5,6-dichloro substitution and 2-alkylamino-methyl or ethyl groups has shown anti-HBV activity .
- Anti-inflammatory and Radical Scavenging Potential: 2-Imino-3-aryl-4-thiazolidinone derivatives containing a pyridine scaffold exhibit anti-inflammatory and radical scavenging potential .
- Antibacterial, Antioxidant, and Anti-tumor applications: Bioactive azo derivatives fused with benzothiazole coupled with phenolic molecules have demonstrated antibacterial, antioxidant, and anti-tumor applications .
- Non-nucleoside anti-HBV target leads: Phenyl acrylamide derivatives have been designed as non-nucleoside anti-HBV target leads .
Table of Computed Properties
| Property | Value |
|---|---|
| Predicted Collision Cross Section [M+H]+ | 131.7 Ų |
| Predicted Collision Cross Section [M+Na]+ | 140.9 Ų |
| Predicted Collision Cross Section [M+NH4]+ | 141.3 Ų |
| Predicted Collision Cross Section [M+K]+ | 135.4 Ų |
| Predicted Collision Cross Section [M-H]- | 134.5 Ų |
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomers: 2,6-Diamine Variants
The (6R)- and (6S)-enantiomers of 4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine (C₇H₁₁N₃S, MW: 169.25 g/mol) differ in the placement of the second amine group (position 6 instead of 4) and exhibit stereochemical variations. These isomers are critical impurities in the synthesis of Pramipexole, a non-ergoline dopamine agonist used for Parkinson’s disease and restless legs syndrome .
- Key Differences: Biological Activity: The 2,6-diamine isomers lack direct therapeutic roles but are monitored as impurities due to their structural similarity to active pharmaceutical ingredients (APIs). Stereochemical Impact: The (6R)-enantiomer is a registered impurity (CAS 106092-11-9), while the (6S)-form (CAS 106092-09-5) is used in analytical standards .
Table 1: Comparison of 2,4- and 2,6-Diamine Isomers
Methyl-Substituted Analogs
Derivatives such as 4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine (C₉H₁₄N₂S, MW: 182.29 g/mol) feature methyl groups at positions 5 and 5.
- Key Differences :
- Synthetic Utility : Methylated analogs are intermediates in synthesizing indole-thiazole hybrids, such as N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine , which exhibit antimicrobial and cytotoxic activities .
- Activity Profile : Methyl groups may increase steric hindrance, reducing binding affinity to certain targets compared to the unsubstituted 2,4-diamine compound.
Thiazole-Oxadiazole Hybrids
Compounds like N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (C₁₂H₁₁N₅OS, MW: 273.31 g/mol) replace the tetrahydrobenzothiazole core with a phenyl-thiazole system conjugated to oxadiazole. These hybrids are designed for cytotoxic activity, showing IC₅₀ values in the micromolar range against cancer cell lines .
- Key Differences :
- Electronic Effects : The oxadiazole ring introduces electron-withdrawing properties, altering redox behavior compared to the saturated benzothiazole system.
- Therapeutic Focus : Unlike the 2,4-diamine compound, these hybrids target proliferative diseases rather than neurological disorders.
Thrombin Inhibitors with 2,6-Diamine Cores
Compound 25 (Ki = 41 nM), a pyrazinone derivative incorporating (6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, demonstrates potent thrombin inhibition and selectivity over trypsin and factor Xa .
- Clinical Relevance: This highlights the importance of amine positioning in drug design, as minor structural changes dramatically alter biological activity.
Biological Activity
4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine (THBT) is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C7H11N3S
- Molecular Weight: 169.25 g/mol
- CAS Number: 1820647-10-6
- IUPAC Name: (R)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,4-diamine
The biological activity of THBT can be attributed to its interaction with specific enzymes and receptors in the body. It is believed to modulate various signaling pathways, which can lead to therapeutic effects in different disease models.
Potential Mechanisms:
- Enzyme Inhibition: THBT may inhibit enzymes involved in critical pathways such as those related to cancer cell proliferation.
- Receptor Modulation: The compound may interact with neurotransmitter receptors or other membrane-bound proteins influencing cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of THBT derivatives. For example, certain analogs have shown significant cytotoxic effects against various cancer cell lines.
These results indicate that THBT and its derivatives could serve as potential candidates for cancer therapy.
Neuroprotective Activity
THBT has also been studied for its neuroprotective effects. It has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's.
This inhibition suggests that THBT could help in managing symptoms of neurodegenerative disorders by enhancing cholinergic transmission.
Structure-Activity Relationship (SAR)
The biological activity of THBT is influenced by its structural components. Variations in substituents on the benzothiazole ring can significantly affect its potency against various biological targets.
Key Findings:
- Electron-donating groups enhance activity.
- Substitutions at specific positions on the benzothiazole ring lead to varying levels of enzyme inhibition and cytotoxicity.
Case Studies
-
Anticancer Study on HeLa Cells:
A study demonstrated that THBT exhibited potent anticancer activity against HeLa cells with an IC50 value of 0.126 μM, indicating a strong potential for further development as an anticancer agent . -
Neuroprotective Effects:
In a comparative study of several compounds, THBT showed significant inhibition of AChE and BuChE, making it a candidate for further research in neurodegenerative disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
